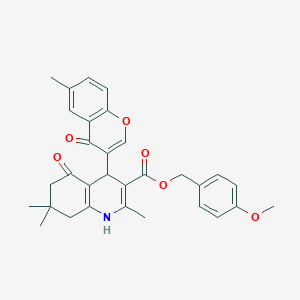![molecular formula C20H16N2O2 B5089475 3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bis-Schiff base compound that is synthesized from the reaction of 2-hydroxy-1,4-benzenedialdehyde and 3,3’-diaminobenzidine.
Wissenschaftliche Forschungsanwendungen
‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ has been extensively studied for its potential applications in various fields. It has been reported to possess antioxidant, antibacterial, antifungal, anticancer, and anti-inflammatory properties. It has also been used as a ligand in coordination chemistry and as a dye in the textile industry.
Wirkmechanismus
The mechanism of action of ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ is not fully understood. However, it is believed to exert its effects through various mechanisms such as scavenging free radicals, inhibiting enzyme activity, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inhibit bacterial and fungal growth, induce cell cycle arrest and apoptosis in cancer cells, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ in lab experiments include its low toxicity, easy availability, and diverse applications. However, its limitations include its poor solubility in water, instability under certain conditions, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are numerous future directions for research on ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’. Some of these include investigating its potential as a therapeutic agent for various diseases, exploring its applications in material science, and studying its interactions with other compounds.
Conclusion:
In conclusion, ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and its applications in different fields.
Synthesemethoden
The synthesis of ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ involves the reaction of 2-hydroxy-1,4-benzenedialdehyde and 3,3’-diaminobenzidine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a Schiff base formation mechanism, followed by the formation of a bis-Schiff base compound. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Eigenschaften
IUPAC Name |
3-[[4-[(3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-5-1-3-17(11-19)21-13-15-7-9-16(10-8-15)14-22-18-4-2-6-20(24)12-18/h1-14,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCQUMYVNXZYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=CC2=CC=C(C=C2)C=NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![4-[5-(4-ethylphenoxy)pentyl]morpholine](/img/structure/B5089409.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B5089439.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089443.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5089455.png)

![1-[(4-bromophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole](/img/structure/B5089466.png)

![3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5089479.png)
![(4aS*,8aR*)-2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)decahydroisoquinoline](/img/structure/B5089491.png)
